molecular formula C10H15NO2 B2896021 1-Amino-3-(2-methylphenoxy)propan-2-ol CAS No. 35948-73-3

1-Amino-3-(2-methylphenoxy)propan-2-ol

Cat. No. B2896021
Key on ui cas rn: 35948-73-3
M. Wt: 181.235
InChI Key: DEWXUJSUQQMEGM-UHFFFAOYSA-N
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Patent
US05087688

Procedure details

As previously described, the addition of ammonia to o-cresyl glycidyl ether is carried out in an autoclave. The amine so obtained has a purity of 96% and consists of colourless crystals with a melting point of 64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2]([O:6][C:7]1[C:8]([CH3:13])=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH:3]1[O:5][CH2:4]1>>[OH:5][CH:3]([CH2:2][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13])[CH2:4][NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC=1C(=CC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CN)COC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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